Deuterated Withaferin A

metabolic stability liver microsomes CYP450

Deuterated Withaferin A (CAS 5119-48-2, TRC W499202) is a stable-isotope-labeled analogue of the naturally occurring steroidal lactone Withaferin A, the principal bioactive withanolide isolated from Withania somnifera (Ashwagandha). Withaferin A has demonstrated potent anticancer, anti-inflammatory, and anti-angiogenic activities across multiple preclinical models, including proteasome inhibition (20S proteasome IC50 = 4.5 µM), NF-κB pathway suppression, covalent vimentin targeting, and anti-angiogenic activity in HUVECs (IC50 = 12 nM).

Molecular Formula CHO (Unlabelled)
Molecular Weight 470.6
Cat. No. B1158699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuterated Withaferin A
Synonyms(4β,5β,6β,22R)-5,6-Epoxy-4,22,27-trihydroxy-1-oxoergosta-2,24-dien-26-oic Acid δ-Lactone;  (20S,22R)-5,6β-Epoxy-4β,22,27-trihydroxy-1-oxo-5β-ergosta-_x000B_2,24-dien-26-oic Acid δ-Lactone;  NSC 101088;  NSC 273757;  Withaferine;  Withaferine A; 
Molecular FormulaCHO (Unlabelled)
Molecular Weight470.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deuterated Withaferin A for Pharmacokinetic Enhancement and Analytical Quantification: Procurement-Relevant Baseline


Deuterated Withaferin A (CAS 5119-48-2, TRC W499202) is a stable-isotope-labeled analogue of the naturally occurring steroidal lactone Withaferin A, the principal bioactive withanolide isolated from Withania somnifera (Ashwagandha) . Withaferin A has demonstrated potent anticancer, anti-inflammatory, and anti-angiogenic activities across multiple preclinical models, including proteasome inhibition (20S proteasome IC50 = 4.5 µM), NF-κB pathway suppression, covalent vimentin targeting, and anti-angiogenic activity in HUVECs (IC50 = 12 nM) . However, its clinical translation has been severely limited by rapid first-pass metabolism and poor oral bioavailability—as low as 1.8% in mice and 32.4% in rats, with a liver microsomal half-life of only 5.6 minutes . Deuterated Withaferin A incorporates deuterium atoms at metabolically labile C–H bonds, leveraging the kinetic isotope effect (KIE) to potentially retard CYP450-mediated oxidative metabolism without altering the pharmacophore's target-binding properties, thereby addressing the key pharmacokinetic liabilities of its non-deuterated parent .

Why Deuterated Withaferin A Cannot Be Replaced by Non-Deuterated Withaferin A or Other Withanolides in PK-Critical Workflows


Non-deuterated Withaferin A (WA) and its in-class withanolide analogs (e.g., Withanolide A, Withanone) share a common, well-documented pharmacokinetic bottleneck: rapid oxidative metabolism by CYP450 enzymes, resulting in exceedingly short systemic exposure and negligible plasma concentrations after oral dosing . In a Phase I clinical trial of WA in osteosarcoma patients, no detectable plasma levels were observed at any dose cohort up to 216 mg/day, confirming that the non-deuterated parent compound's PK profile renders it unsuitable for systemic therapeutic applications without formulation or chemical modification . Withanolide A, despite its neuroprotective activity, exhibits an even lower oral bioavailability of 5.2% in rats . Deuterated Withaferin A is engineered specifically to overcome this class-wide metabolic instability through the deuterium kinetic isotope effect (KIE) at CYP-metabolized C–H bonds—a structural modification that generic withanolides and the non-deuterated parent cannot replicate . Substituting Deuterated Withaferin A with the non-deuterated form in studies requiring metabolic tracking, internal standardization, or PK improvement would forfeit the isotopic discrimination and metabolic stability advantages that justify its procurement.

Deuterated Withaferin A: Quantitative Comparator-Based Evidence for Scientific Selection


Liver Microsomal Metabolic Instability of Non-Deuterated Withaferin A Establishes the Rationale for Deuteration-Driven PK Enhancement

Non-deuterated Withaferin A (WA) undergoes extremely rapid oxidative metabolism in liver microsomes, with a measured half-life (t₁/₂) of only 5.6 minutes in both rat and human liver microsomal preparations. This near-immediate depletion is the primary driver of WA's poor systemic exposure . By contrast, deuterated analogs of CYP-cleared drugs can exhibit intrinsic clearance deuterium isotope effects where the C–D bond cleavage rate is reduced relative to the C–H bond, though the magnitude is chemotype-dependent and must be empirically determined for each deuteration pattern . The 5.6-minute microsomal half-life of non-deuterated WA represents a quantifiable baseline against which any deuterated WA analog's metabolic stability improvement can be directly measured in comparative liver microsome assays—a standard screening workflow for deuterated compound evaluation .

metabolic stability liver microsomes CYP450 first-pass metabolism deuteration

Extensive First-Pass Metabolism of Withaferin A: Only 27.1% of Parent Compound Remains After One Hour of Intestine-Liver Perfusion

In a rat intestine-liver in situ perfusion model, non-deuterated Withaferin A was rapidly depleted, with only 27.1% of the parent compound remaining after 1 hour, while three major metabolites (M1, M4, M5) accumulated over the same period . This experiment directly confirms that first-pass metabolism—rather than poor absorption—is the dominant barrier to WA oral bioavailability, as WA was shown to be readily transported across Caco-2 cell monolayers and was not a P-glycoprotein substrate . For Deuterated Withaferin A, the strategic placement of deuterium at sites of CYP-mediated oxidation is expected to slow the formation of these specific metabolites, thereby increasing the fraction of parent compound surviving first-pass extraction—a hypothesis testable using the same intestine-liver perfusion model with direct comparison to the 27.1% survival rate of the non-deuterated parent .

first-pass metabolism intestine-liver perfusion bioavailability metabolic clearance deuteration strategy

Non-Deuterated Withaferin A Oral Bioavailability Ranges from 1.8% to 32.4% Across Studies: A Quantified Window for Deuteration Benefit Assessment

The absolute oral bioavailability (F%) of non-deuterated Withaferin A has been reported as 32.4 ± 4.8% in male rats (10 mg/kg oral vs. 5 mg/kg IV) and 1.8% in female BALB/c mice (70 mg/kg oral vs. 10 mg/kg IV) . This wide range reflects differences in species, dose, and formulation but consistently demonstrates that a substantial fraction of orally administered WA never reaches systemic circulation. In a Phase I clinical trial, the PK outcome was even more extreme: no patients (N=13) had detectable plasma WA levels at any time point across doses up to 216 mg/day, despite using an HPLC method with 50 ng/mL sensitivity . In comparison, Withanolide A—another prominent withanolide—exhibits an oral bioavailability of only 5.2% in rats . Deuterated Withaferin A is procured specifically to test whether deuteration can shift oral bioavailability toward the higher end of this range (or beyond) by reducing first-pass metabolic extraction .

oral bioavailability pharmacokinetics AUC cross-study comparison deuteration

CYP3A4 Interaction Profile of Withaferin A: Low Inhibition Risk (IC50 > 20 µM) Supports Favorable Drug-Drug Interaction Profile for Deuterated Analog

Non-deuterated Withaferin A was evaluated for CYP3A4 inhibition in both rat and human liver microsomes, yielding an IC50 value of >20 µM—indicating weak to negligible CYP3A4 inhibitory activity . By comparison, Withanolide A and Withanoside IV showed even weaker inhibition (IC50 > 64 µM), while the crude methanolic extract of W. somnifera exhibited an IC50 of 200 µg/mL . In vivo co-administration of WA-containing extract with sildenafil (a CYP3A substrate) did not significantly alter sildenafil AUC or Cmax, confirming the lack of meaningful CYP3A-mediated drug-drug interaction (DDI) liability . This favorable DDI profile is expected to be retained in Deuterated Withaferin A, as deuteration does not alter the pharmacophore's CYP binding interactions but may shift metabolic pathways—a phenomenon known as metabolic switching that should be empirically assessed in comparative CYP phenotyping assays .

CYP3A4 drug-drug interaction CYP inhibition liver microsomes safety pharmacology

Deuterated Withaferin A as a Mass-Differentiated Internal Standard: Enabling Accurate LC-MS/MS Quantification of Withaferin A in Complex Biological Matrices

Deuterated Withaferin A (TRC W499202, formula C28H35D3O6) provides a mass shift of +3 Da relative to the non-deuterated analyte (C28H38O6, MW 470.60 unlabeled), enabling its use as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification . This application is directly relevant because existing published LC-MS/MS methods for Withaferin A quantification in plasma and tissues have used Withanolide A (WLD) as a non-isotopic internal standard (MRM transition m/z 488.1 → 263 for WLD vs. m/z 471.1 → 281 for WA) . Non-isotopic internal standards do not co-elute identically with the analyte and cannot fully correct for matrix effects or extraction variability—limitations that a deuterated isotopologue overcomes through near-identical physicochemical behavior and a distinct mass transition . The availability of Deuterated Withaferin A as a commercial reference standard (TRC W499202, 500 µg) thus directly improves analytical method robustness relative to methods relying on non-isotopic internal standards such as Withanolide A .

LC-MS/MS internal standard isotope dilution bioanalysis matrix effect correction

Safety Profile of Non-Deuterated Withaferin A: Acute LD50 > 2000 mg/kg and NOAEL 500 mg/kg Establish a Favorable Toxicity Baseline for Deuterated Analog Development

In acute oral toxicity studies in mice, non-deuterated Withaferin A was safe up to 2000 mg/kg with no signs of toxicity or death, yielding an LD50 > 2000 mg/kg body weight . In a 28-day sub-acute toxicity study, doses of 10, 70, and 500 mg/kg/day produced no drug-induced toxicity across physiological, serum chemistry, hematology, and histopathological endpoints, establishing a No-Observed Adverse Effect Level (NOAEL) of 500 mg/kg . In a separate study using a Withania somnifera extract standardized for Withaferin A, the acute oral LD50 in Wistar rats was also >2000 mg/kg, and 28-day administration at 500, 1000, and 2000 mg/kg/day showed no mortality or significant toxicity . In a Phase I human trial, WA was well tolerated up to 216 mg/day with only Grade 1–2 adverse events (primarily elevated liver enzymes and skin rash); no Grade 3–4 events occurred . This favorable safety profile provides a strong foundation for Deuterated Withaferin A, as deuteration is not expected to introduce new toxicophores and may further reduce toxicity by minimizing formation of reactive metabolites through metabolic pathway modulation .

acute toxicity NOAEL LD50 safety pharmacology preclinical toxicology

Optimal Procurement and Application Scenarios for Deuterated Withaferin A Based on Quantitative Evidence


Bioanalytical LC-MS/MS Method Development: Superior Internal Standard for Withaferin A Quantification in Plasma and Tissues

Deuterated Withaferin A (TRC W499202) serves as a stable isotope-labeled internal standard (SIL-IS) that co-elutes with non-deuterated Withaferin A while providing a distinct +3 Da mass shift for MRM-based quantification . This application directly upgrades published LC-MS/MS methods that currently rely on Withanolide A as a non-isotopic internal standard (MRM m/z 488.1 → 263), which cannot fully correct for matrix effects or extraction variability . The deuterated isotopologue's near-identical physicochemical properties enable robust isotope dilution quantification across plasma, tissue homogenates, and perfusates—a critical requirement for pharmacokinetic studies where the non-deuterated parent's low systemic exposure (oral bioavailability 1.8–32.4%) demands maximum analytical sensitivity and precision . Procurement of the TRC-certified reference standard ensures traceability and method reproducibility across laboratories.

Comparative Metabolic Stability Screening: Benchmarking Deuteration-Dependent Improvements Against the 5.6-Minute Microsomal Half-Life Baseline

The 5.6-minute half-life of non-deuterated Withaferin A in liver microsomes establishes a precisely quantifiable baseline for head-to-head metabolic stability comparisons with Deuterated Withaferin A . In this application, researchers co-incubate equimolar concentrations of deuterated and non-deuterated WA with rat or human liver microsomes, sampling at timed intervals (e.g., 0, 5, 10, 15, 30, 60 minutes) and quantifying parent depletion via LC-MS/MS . The deuterium kinetic isotope effect (KIE) is calculated as the ratio of intrinsic clearance (CLint) values. Given that CYP3A4-mediated clearance of withanolide chemotypes can exhibit chemotype-dependent KIE sensitivity—ranging from no effect to significant clearance reduction depending on deuteration site and extent—this screening workflow is essential for verifying that the specific deuterated product procured achieves meaningful metabolic stabilization . This application is particularly relevant given that only 27.1% of non-deuterated WA survives first-pass perfusion after 1 hour .

Comparative Oral Bioavailability Studies: Assessing Whether Deuteration Shifts F% Above the 1.8–32.4% Range Observed for Non-Deuterated Withaferin A

The wide oral bioavailability range of non-deuterated Withaferin A (1.8% in mice to 32.4% in rats) , combined with the complete absence of detectable plasma levels in a Phase I human trial , defines the therapeutic delivery challenge that Deuterated Withaferin A is designed to address. In a comparative rodent PK study design, parallel groups receive equimolar oral doses of deuterated vs. non-deuterated WA, with serial plasma sampling and LC-MS/MS quantification using deuterated WA as the internal standard . Key endpoints include AUC0–∞, Cmax, Tmax, t₁/₂, and absolute F%. A meaningful deuteration benefit would manifest as a statistically significant increase in AUC and F% relative to the non-deuterated control. The established NOAEL of 500 mg/kg and LD50 > 2000 mg/kg provide ample safety margin for dose-ranging in these studies.

Mechanistic CYP Phenotyping and Metabolic Switching Assessment: Verifying That Deuteration Does Not Introduce Unintended Metabolic Pathways

The deuteration of CYP-cleaved substrates can induce metabolic switching—where blocked primary oxidation pathways redirect metabolism to alternative CYP isoforms or secondary sites—potentially generating novel metabolites with unknown activity or toxicity . For Deuterated Withaferin A, this risk is assessed through comparative metabolite profiling (using Q-TRAP or high-resolution MS) after incubation with recombinant CYP isoforms (CYP3A4, CYP2C19, and other relevant CYPs), comparing metabolite identities and abundances against the non-deuterated parent's known major metabolites (M1, M4, M5) . The low CYP3A4 inhibition profile of non-deuterated WA (IC50 > 20 µM) supports the expectation that deuteration will not introduce new CYP inhibitory liability, but this must be empirically confirmed. This application is essential prior to any in vivo efficacy or IND-enabling studies.

Quote Request

Request a Quote for Deuterated Withaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.